molecular formula C11H13NO4 B1318108 N-Carbomethoxy-L-phenylalanine CAS No. 41844-91-1

N-Carbomethoxy-L-phenylalanine

Cat. No.: B1318108
CAS No.: 41844-91-1
M. Wt: 223.22 g/mol
InChI Key: QGICDLYPUUZBIV-VIFPVBQESA-N
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Description

N-Carbomethoxy-L-phenylalanine is a non-standard amino acid widely used as a precursor for the synthesis of other molecules in various fields of research and industry. It is an essential component of protein synthesis, and its unique structure and properties make it an attractive candidate for numerous scientific applications.

Scientific Research Applications

N-Carbomethoxy-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials

Future Directions

N-Carbomethoxy-L-phenylalanine has potential therapeutic and environmental applications. It can be synthesized from inexpensive aromatic precursors, opening up possibilities for cost-effective production . Furthermore, the phenylpropanoid pathway, which includes phenylalanine, plays a pivotal role in land colonization of early plants, providing protective secondary metabolites including flavonoids and lignin . This suggests potential future directions in the study of this compound and its role in plant biology .

Biochemical Analysis

Biochemical Properties

N-Carbomethoxy-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, including phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid . This interaction is crucial for the production of phenolic compounds, which have a wide range of biological functions. Additionally, this compound can interact with other biomolecules such as proteins and nucleic acids, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of genes involved in the phenylpropanoid pathway, leading to changes in the production of secondary metabolites . These changes can impact cell growth, differentiation, and defense mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, this compound may inhibit the activity of phenylalanine ammonia-lyase, thereby reducing the production of trans-cinnamic acid and other phenolic compounds . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cell behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and tyrosine ammonia-lyase, which are involved in the biosynthesis of phenolic compounds . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy-L-phenylalanine typically involves the esterification of L-phenylalanine. One common method is the reaction of L-phenylalanine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: N-Carbomethoxy-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbomethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted carbamates .

Comparison with Similar Compounds

  • N-Carbamoylphenylalanine
  • N-Cyanoacetylphenylalanine
  • N-Carbomethoxy-D-phenylalanine

Comparison: N-Carbomethoxy-L-phenylalanine is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N-Carbamoylphenylalanine has a carbamoyl group instead of a carbomethoxy group, leading to different reactivity and applications .

Properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICDLYPUUZBIV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516408
Record name N-(Methoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41844-91-1
Record name N-(Methoxycarbonyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41844-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbomethoxy-L-phenylalanine
Source ChemIDplus
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Record name N-(Methoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Methoxycarbonyl)-L-phenylalanine
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Record name N-CARBOMETHOXY-L-PHENYLALANINE
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Synthesis routes and methods

Procedure details

2-Amino-3-phenyl-propionic acid (1.65 g) was dissolved in 1 N NaOH (10 mL), and Na2CO3 (530 mg) was added. The mixture was cooled to 0° C. and methyl chloroformate was added slowly, and then stirred for overnight at room temperature. The mixture was washed with DCM and acidified with 3 mL of 2N HCl, and then was taken up in ether (200 mL). The organic phase was dried over sodium sulfate. Removing the solvent to give 2-Methoxycarbonylamino-3-phenyl-propionic acid (1.95 g, 87%) as an off-white solid.
Name
2-Amino-3-phenyl-propionic acid
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: Why is (Methoxycarbonyl)-L-phenylalanine often used in conjunction with aryl esters to study enzymes like Subtilisin A?

A1: (Methoxycarbonyl)-L-phenylalanine aryl esters are excellent substrates for studying enzymes like Subtilisin A because they allow researchers to dissect the enzyme's kinetic mechanism. [] For example, by varying the electronic properties of the leaving group (the aryl group) in the ester, researchers can determine if the leaving group's ability to depart influences the rate-limiting step of the reaction. Additionally, these substrates are particularly useful for studying kinetic isotope effects, which provide valuable information about the bond-breaking and bond-forming events during catalysis. []

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